Halobetasol

Description

Ulobetasol is a highly potent corticosteroid. It is structurally related to [clobetasol]. Due to its high potency, it is mainly prescribed in the treatment of severe plaque psoriasis and corticosteroid responsive dermatoses. Ulobetasol was granted FDA approval on 17 December 1990.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. This compound, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via the corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, this compound reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.

used in ointment to treat psoriasis; Ulobetasol cream contains 0.05% 6-fluoroclobetasol 17-propionate

See also: this compound Propionate (active moiety of).

Properties

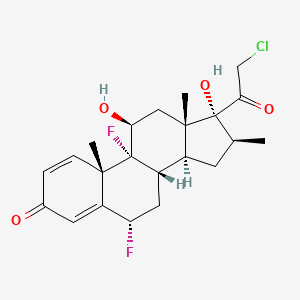

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFPXVYPMWYQD-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243759 | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98651-66-2 | |

| Record name | Halobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halobetasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-216 | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Halobetasol Propionate in Psoriasis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halobetasol propionate is a super-potent topical corticosteroid that serves as a cornerstone in the management of plaque psoriasis.[1][2][3][4] Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound propionate in the context of psoriasis research, detailing its molecular interactions, cellular effects, and clinical and preclinical evidence.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of this compound propionate is its function as a potent agonist of the glucocorticoid receptor (GR). This intracellular receptor, upon binding to this compound propionate, translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators.

Glucocorticoid Receptor Binding Affinity

This compound propionate exhibits a high binding affinity for the glucocorticoid receptor, which is a key determinant of its high potency. In vitro studies have demonstrated a strong interaction between this compound propionate and the GR.

| Compound | Glucocorticoid Receptor Binding Affinity (IC50) |

| This compound Propionate | ≈ 0.4–0.8 nM |

Signaling Pathways Modulated by this compound Propionate

The anti-inflammatory effects of this compound propionate are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of psoriasis.

Inhibition of Pro-inflammatory Transcription Factors

A central aspect of this compound propionate's mechanism is the inhibition of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial in orchestrating the inflammatory response in psoriasis by driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound propionate interferes with the activation of these pathways, thereby reducing the production of inflammatory mediators.

Figure 1: this compound Propionate Signaling Pathway.

Upregulation of Anti-inflammatory Proteins

This compound propionate also actively promotes the transcription of genes encoding anti-inflammatory proteins. A key example is the induction of lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound propionate effectively curtails the production of potent inflammatory mediators such as prostaglandins and leukotrienes.

Quantitative Efficacy from Clinical Trials

Numerous clinical trials have demonstrated the high efficacy of this compound propionate in treating plaque psoriasis. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound Propionate (HP) 0.01% Lotion vs. Vehicle

| Study | Treatment Group | N | Primary Efficacy Endpoint (Treatment Success* at Week 8) | p-value vs. Vehicle |

| Phase 3, Study 1 | HP 0.01% Lotion | 143 | 36.5% | <0.001 |

| Vehicle | 71 | 8.1% | ||

| Phase 3, Study 2 | HP 0.01% Lotion | 142 | 38.4% | <0.001 |

| Vehicle | 74 | 12.0% | ||

| *Treatment success was defined as at least a 2-grade improvement from baseline in Investigator Global Assessment (IGA) score and a score of 'clear' or 'almost clear'. |

Table 2: Comparison of this compound Propionate (HP) 0.01% Lotion and HP 0.05% Cream

| Efficacy Endpoint (at Week 2) | HP 0.01% Lotion (n=60) | HP 0.05% Cream (n=57) | p-value |

| Treatment Success | 30.0% | 31.6% | 0.854 |

| ≥2-grade improvement in Erythema | 38.3% | 31.6% | 0.446 |

| ≥2-grade improvement in Plaque Elevation | 40.0% | 36.8% | 0.727 |

| ≥2-grade improvement in Scaling | 43.3% | 47.4% | 0.663 |

| % Improvement in Body Surface Area (BSA) | 22.3% | 20.9% | 0.787 |

| Treatment success was defined as at least a 2-grade improvement from baseline in IGA and a score of 'clear' or 'almost clear'. |

Table 3: Efficacy of this compound Propionate 0.01%/Tazarotene 0.045% (HP/TAZ) Lotion in Psoriasis

| Study | Treatment Group | N | Treatment Success* at Week 8 | p-value vs. Vehicle |

| Pooled Phase 3 | HP/TAZ Lotion | 290 | 36.4% | <0.001 |

| Vehicle | 142 | 10.4% | ||

| *Treatment success was defined as at least a 2-grade improvement in IGA and a score of 'clear' or 'almost clear'. |

Experimental Protocols

Radioligand Binding Assay for Glucocorticoid Receptor Affinity

This assay is crucial for determining the binding affinity of corticosteroids like this compound propionate to the glucocorticoid receptor.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors, such as a cell lysate from a cell line expressing GR or purified GR protein, is prepared.

-

Ligand Preparation: A radiolabeled glucocorticoid, typically ³H-dexamethasone, is used as the reporter ligand.

-

Competition Setup: A series of tubes are prepared containing the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound propionate.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding against the concentration of this compound propionate. The IC50 value (the concentration of this compound propionate that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used animal model to study the pathophysiology of psoriasis and to evaluate the efficacy of potential treatments.

Figure 3: Workflow of the Imiquimod-Induced Psoriasis Mouse Model.

Detailed Methodology:

-

Animal Model: Typically, BALB/c or C57BL/6 mice are used.

-

Induction of Psoriasis: A daily topical application of a commercially available 5% imiquimod cream is administered to the shaved back and/or ears of the mice for 5 to 7 consecutive days.

-

Treatment: Following the induction period, the mice are treated topically with this compound propionate or a vehicle control.

-

Evaluation of Disease Severity: The severity of the psoriasis-like skin inflammation is assessed daily by scoring erythema, scaling, and skin thickness (e.g., using a caliper).

-

Endpoint Analysis: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal acanthosis, parakeratosis, and inflammatory cell infiltration. Additionally, tissue can be processed to measure the expression of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by methods such as qPCR or ELISA.

Assessment of Skin Barrier Function

Transepidermal water loss (TEWL) and skin hydration are key parameters for evaluating skin barrier function, which is often compromised in psoriasis.

Detailed Methodology:

-

Instrumentation: A Tewameter® is used to measure TEWL, and a Corneometer® is used to measure stratum corneum hydration.

-

Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature and humidity before measurements are taken.

-

Measurement Sites: Measurements are performed on both lesional (psoriatic plaques) and non-lesional skin.

-

Procedure: The probes of the respective instruments are applied to the skin surface, and measurements are recorded according to the manufacturer's instructions.

-

Data Analysis: The obtained values for TEWL and skin hydration are compared between lesional and non-lesional skin, and can also be used to assess the improvement in barrier function after treatment with this compound propionate.

Conclusion

This compound propionate is a highly effective topical treatment for plaque psoriasis, exerting its therapeutic effects through potent agonism of the glucocorticoid receptor. This leads to the transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes, ultimately suppressing the inflammatory cascade that drives psoriasis. Its high receptor binding affinity translates to significant clinical efficacy, as demonstrated in numerous clinical trials. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound propionate and the development of novel anti-psoriatic therapies.

References

- 1. Transepidermal Water Loss in Psoriasis: A Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]

- 3. This compound propionate for the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Halobetasol Propionate: A Deep Dive into its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses, including psoriasis and eczema. Its therapeutic efficacy is rooted in its profound impact on cellular signaling pathways that govern inflammation, proliferation, and immune responses. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms affected by this compound propionate. We will dissect its interaction with the glucocorticoid receptor and the subsequent downstream modulation of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, this document summarizes available quantitative data on its anti-inflammatory and antiproliferative effects, presents detailed methodologies for key experimental assays, and provides visual representations of the pertinent cellular pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacodynamics.

Introduction

This compound propionate is a synthetic corticosteroid characterized by its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] As a Class I topical corticosteroid, it is reserved for the treatment of moderate to severe corticosteroid-responsive skin conditions.[3] Understanding the intricate cellular and molecular pathways modulated by this compound propionate is paramount for optimizing its therapeutic application and for the development of novel anti-inflammatory agents. This guide aims to provide a detailed technical overview of these mechanisms for researchers and drug development professionals.

The Glucocorticoid Receptor Signaling Pathway: The Primary Target of this compound Propionate

The primary mechanism of action of this compound propionate, like all corticosteroids, is initiated by its binding to the intracellular glucocorticoid receptor (GR).[2][4] The GR, a member of the nuclear receptor superfamily, resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

The binding of this compound propionate to the GR triggers a conformational change, leading to the dissociation of HSPs and the formation of an activated this compound propionate-GR complex. This activated complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR monomer can interfere with the activity of other transcription factors, most notably NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interference, which does not involve direct DNA binding by the GR, leads to the downregulation of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.

Figure 1: Glucocorticoid Receptor Signaling Pathway of this compound Propionate.

Key Cellular Pathways Modulated by this compound Propionate

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound propionate inhibits NF-κB signaling through multiple mechanisms:

-

Increased IκBα Synthesis: The activated GR can directly bind to a GRE in the IκBα promoter, leading to increased synthesis of this inhibitory protein. This enhances the sequestration of NF-κB in the cytoplasm.

-

Direct Interaction with NF-κB: The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.

-

Competition for Coactivators: The GR can compete with NF-κB for limited pools of transcriptional coactivators, thereby reducing NF-κB-mediated gene expression.

Figure 2: Inhibition of the NF-κB Signaling Pathway by this compound Propionate.

Suppression of the AP-1 Signaling Pathway

AP-1 is another critical transcription factor involved in inflammation and cellular proliferation. It is a dimeric complex typically composed of proteins from the Jun and Fos families. This compound propionate can suppress AP-1 activity, primarily through the GR physically interacting with c-Jun, a key component of the AP-1 complex, thereby inhibiting its transcriptional activity.

Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade

As mentioned earlier, this compound propionate upregulates the expression of lipocortin-1. Lipocortin-1 is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation, vasodilation, and pain. By inhibiting PLA2, this compound propionate effectively curtails the production of these pro-inflammatory lipids.

Quantitative Data on the Effects of this compound Propionate

Preclinical Data

| Assay | Model | Outcome | Result | Reference |

| Anti-inflammatory Activity | ||||

| Croton oil-induced ear edema | Rats | Inhibition of edema | ED50 of 0.5 µ g/animal | |

| Mice | Inhibition of edema | ED50 of <0.32 µ g/animal | ||

| Oxazolone-induced dermatitis | Mice (early inflammatory reaction) | Inhibition of dermatitis | ED50 of 0.8 µ g/animal | |

| Rats (late inflammatory reaction) | Inhibition of dermatitis | ED50 of ~1 µ g/animal | ||

| Ultraviolet-induced dermatitis | Guinea pigs | Inhibition of dermatitis | More potent than clobetasol 17-propionate | |

| Antiproliferative Activity | ||||

| Cotton-pellet granuloma | Rats | Inhibition of granuloma formation | Distinctly superior to clobetasol 17-propionate | |

| Epidermal hyperplasia inhibition | Guinea pigs | Inhibition of hyperplasia | Distinctly superior to clobetasol 17-propionate | |

| Vasoconstrictive Activity | ||||

| Cutaneous vasoconstriction assay | Humans | Skin blanching | Higher blanching score than clobetasol 17-propionate ointment |

Clinical Data

Clinical trials in patients with plaque psoriasis provide quantitative evidence of this compound propionate's efficacy. The Investigator's Global Assessment (IGA) is a common endpoint in these studies, measuring the overall severity of the disease on a 5-point scale.

| Study | Treatment | Duration | Outcome | Result | Reference |

| Phase 3 Clinical Trial (Pooled Analysis) | This compound propionate 0.01% lotion vs. vehicle | 8 weeks | Treatment success (IGA score of 'clear' or 'almost clear' and a ≥2-grade improvement) | Study 1: 36.5% vs. 8.1% (P < 0.001); Study 2: 38.4% vs. 12.0% (P < 0.001) | |

| Phase 2 Clinical Trial | This compound propionate 0.01%/Tazarotene 0.045% lotion vs. vehicle | 8 weeks | Treatment success (IGA score of 'clear' or 'almost clear' and a ≥2-grade improvement) | 52.5% vs. 9.7% |

A study on a fixed-combination lotion of this compound propionate 0.01% and tazarotene 0.045% in patients with psoriasis demonstrated a significant reduction in key inflammatory cytokines within the treated plaques.

| Cytokine | Time Point | Reduction in Treated vs. Untreated Plaques | p-value | Reference |

| TNF-α | Week 4 | Significant reduction | < 0.03 | |

| Week 8 | Significant reduction | < 0.03 | ||

| Week 12 | Significant reduction | < 0.03 | ||

| IL-17A | Week 2 | Significant reduction | < 0.05 | |

| Week 4 | Significant reduction | < 0.05 | ||

| Week 8 | Significant reduction | < 0.05 |

Detailed Methodologies for Key Experiments

Vasoconstrictor Assay

The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids by measuring their ability to cause skin blanching.

Protocol Overview:

-

Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.

-

Site Application: A small, defined amount of the topical corticosteroid formulation is applied to designated sites on the volar forearm.

-

Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.

-

Application Duration: The formulation is left on the skin for a specified period, typically ranging from 6 to 16 hours.

-

Removal and Cleaning: The formulation is carefully removed, and the skin is gently cleansed.

-

Assessment of Vasoconstriction: At predetermined time points after removal (e.g., 2, 4, 6, and 24 hours), the degree of skin blanching at each application site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.

-

Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the overall vasoconstrictor response. The dose duration required to produce 50% of the maximal effect (ED50) can also be determined from a dose-response study.

Figure 3: Experimental Workflow for the Vasoconstrictor Assay.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This assay is used to evaluate the percutaneous absorption and skin retention of topical formulations.

Protocol Overview:

-

Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (typically 32°C or 37°C).

-

Formulation Application: A known amount of the this compound propionate formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

-

Skin Extraction: At the end of the experiment, the skin is removed, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) can be determined by extraction.

-

Quantification: The concentration of this compound propionate in the receptor fluid samples and skin extracts is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux (permeation rate).

Figure 4: Experimental Workflow for In Vitro Skin Permeation Study.

Cytokine Expression Analysis by qPCR

Quantitative real-time polymerase chain reaction (qPCR) is used to measure changes in the gene expression of inflammatory cytokines in skin biopsies or cultured cells following treatment with this compound propionate.

Protocol Overview:

-

Sample Collection: Skin biopsies are obtained from patients before and after treatment, or cultured skin cells (e.g., keratinocytes) are treated with this compound propionate.

-

RNA Extraction: Total RNA is isolated from the samples using a suitable extraction method.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a reference (housekeeping) gene.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Figure 5: Experimental Workflow for Cytokine Expression Analysis by qPCR.

Conclusion

This compound propionate exerts its potent anti-inflammatory effects through a multi-faceted mechanism of action centered on the glucocorticoid receptor. By modulating the expression of a wide range of genes, it effectively suppresses key inflammatory pathways, including NF-κB and AP-1, and inhibits the production of pro-inflammatory mediators. The quantitative data from both preclinical and clinical studies underscore its high potency. The experimental methodologies detailed in this guide provide a framework for the continued investigation of its pharmacodynamics and the development of next-generation anti-inflammatory therapies. This in-depth understanding is crucial for harnessing the full therapeutic potential of this compound propionate while minimizing potential side effects.

References

- 1. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Halobetasol Propionate's Impact on Inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its profound ability to modulate the immune response, primarily through the suppression of pro-inflammatory cytokine expression. This technical guide provides an in-depth exploration of the mechanisms by which this compound propionate exerts its anti-inflammatory effects, with a specific focus on its impact on key inflammatory cytokines. This document details the underlying signaling pathways, presents available quantitative data on cytokine modulation, and furnishes comprehensive experimental protocols for in vitro and ex vivo analysis. Visualizations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the scientific principles at play.

Introduction to this compound Propionate

This compound propionate is a synthetic corticosteroid belonging to the most potent class (Class I) of topical steroids.[1] It is widely prescribed for the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[2] The clinical effectiveness of this compound propionate stems from its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[3][4] At the molecular level, these effects are achieved through the intricate regulation of gene expression, leading to a marked reduction in the production of inflammatory mediators, including cytokines.[5]

Inflammatory cytokines are small proteins that play a crucial role in cell signaling, particularly in initiating and sustaining inflammatory responses. In inflammatory skin conditions, there is an overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-17A (IL-17A). This compound propionate effectively mitigates the pathological processes in these diseases by suppressing the expression of these key cytokines.

Mechanism of Action: The Glucocorticoid Receptor Pathway

The anti-inflammatory actions of this compound propionate are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is present in the cytoplasm of cells.

The process unfolds as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound propionate readily penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of a complex of heat shock proteins (HSPs) from the GR.

-

Nuclear Translocation: The activated this compound propionate-GR complex then translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.

-

Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a crucial mechanism for the suppression of cytokine production.

-

References

- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Supplement Individual Article: A Reappraisal of Fixed-Combination this compound Propionate and Tazarotene for the Treatment of Psoriasis: Biological Underpinnings, Therapeutic Mechanisms, and Economic Considerations - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. Comparison of Cytokines in Skin Biopsies and Tape Strips from Adults with Atopic Dermatitis – ScienceOpen [scienceopen.com]

- 5. h-h-c.com [h-h-c.com]

Halobetasol Propionate: A Technical Guide on Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol propionate is a synthetic, super-potent topical corticosteroid renowned for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties. Its therapeutic efficacy is primarily mediated through high-affinity binding to the glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic events that modulate inflammatory responses. This technical guide provides a comprehensive overview of the glucocorticoid receptor binding characteristics of this compound propionate. It details the molecular signaling pathways, presents comparative potency data, and outlines the experimental protocols used to assess receptor affinity and pharmacodynamic response.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding by a ligand such as this compound propionate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2]

Once in the nucleus, the ligand-receptor complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the expression of pro-inflammatory genes. This leads to a downregulation of various cytokines, chemokines, and adhesion molecules.

The high potency of this compound propionate is attributed to its strong interaction with the glucocorticoid receptor, leading to a robust anti-inflammatory response.

Glucocorticoid Receptor Binding Affinity of this compound Propionate

Comparative Potency of Topical Corticosteroids

Topical corticosteroids are often categorized into classes based on their potency, with Class I being the most potent. This compound propionate is classified as a Class I ("super-potent") corticosteroid.[5] Its high potency is a direct reflection of its strong interaction with the glucocorticoid receptor.

| Potency Class | Corticosteroid |

| Class I (Super-potent) | This compound propionate 0.05% |

| Clobetasol propionate 0.05% | |

| Betamethasone dipropionate 0.05% (augmented) | |

| Diflorasone diacetate 0.05% (augmented) | |

| Class II (High Potency) | Fluocinonide 0.05% |

| Mometasone furoate 0.1% (ointment) | |

| Desoximetasone 0.25% |

This table provides a partial list for comparative purposes.

Preclinical studies have shown that this compound propionate exhibits more potent anti-inflammatory, antiproliferative, and vasoconstrictive effects compared to Clobetasol 17-propionate. For instance, in a vasoconstriction assay, a key indicator of topical corticosteroid potency, this compound propionate ointment demonstrated the highest blanching score when compared with Clobetasol 17-propionate in both cream and ointment formulations. Furthermore, in a double-blind clinical trial for severe plaque psoriasis, 0.05% this compound propionate ointment showed a higher success rate (96%) compared to 0.05% Clobetasol propionate ointment (91%).

Experimental Protocols

The binding affinity of a ligand for its receptor is a critical determinant of its potency. Several established methods are employed to quantify the interaction between corticosteroids and the glucocorticoid receptor.

Radioligand Binding Assay (Competitive)

This is a classic and highly reliable method for determining the binding affinity of an unlabeled compound (like this compound propionate) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Kᵢ) of this compound propionate for the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor or a cytosolic preparation containing the receptor.

-

Radiolabeled glucocorticoid, e.g., [³H]-dexamethasone.

-

Unlabeled this compound propionate (test compound).

-

Unlabeled dexamethasone or other reference standard.

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human A549 cells) or tissue.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone).

-

Competition: A series of incubations are set up in parallel, containing the receptor, the radiolabeled ligand, and varying concentrations of unlabeled this compound propionate. Control tubes contain only the radioligand (for total binding) or the radioligand with a large excess of unlabeled standard (for non-specific binding).

-

Equilibrium: The binding reactions are allowed to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound propionate that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Vasoconstriction (McKenzie-Stoughton) Assay

This in vivo assay is a widely used method to assess the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is directly related to the anti-inflammatory potency of the corticosteroid.

Objective: To evaluate the topical potency of this compound propionate by measuring its vasoconstrictive effect on human skin.

Materials:

-

This compound propionate formulation (e.g., 0.05% cream or ointment).

-

Reference corticosteroid formulations.

-

Occlusive dressings.

-

Healthy human volunteers.

Procedure:

-

Application: Small, defined areas on the flexor surface of the forearms of healthy volunteers are marked. A standardized amount of the this compound propionate formulation and reference standards are applied to these areas.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-18 hours) to enhance drug penetration.

-

Evaluation: After removal of the dressing and cleaning of the sites, the degree of skin blanching (pallor) at each site is visually assessed at various time points by trained observers who are blinded to the treatment.

-

Scoring: The intensity of vasoconstriction is graded on a scale (e.g., 0 to 4, where 0 represents no blanching and 4 represents maximal blanching).

-

Data Analysis: The scores for this compound propionate are compared to those of the reference standards to determine its relative potency.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound Propionate.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound propionate is a super-potent topical corticosteroid that exerts its profound anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor. Although direct quantitative binding data are not widely published, extensive comparative studies, particularly those utilizing the vasoconstriction assay, confirm its position as one of the most potent topical corticosteroids available, with efficacy slightly superior to that of Clobetasol propionate. The established experimental protocols for assessing GR binding and functional potency provide a robust framework for the continued evaluation and development of high-potency glucocorticoid receptor modulators. This technical guide serves as a foundational resource for professionals in the field, summarizing the current understanding of this compound propionate's interaction with its molecular target.

References

- 1. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

Preclinical In Vitro Pharmacology of Halobetasol Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halobetasol propionate is a super-potent topical corticosteroid utilized for the management of a variety of inflammatory dermatoses, including psoriasis and eczema.[1][2] Its therapeutic efficacy is rooted in its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[1][2] This technical guide provides an in-depth overview of the preclinical in vitro studies that form the foundation of our understanding of this compound propionate's pharmacological activity. The guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action

This compound propionate, like other corticosteroids, exerts its effects primarily through the intracellular glucocorticoid receptor (GR).[3] The binding of this compound propionate to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated receptor complex into the nucleus. Once in the nucleus, the this compound propionate-GR complex modulates gene expression through two main pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key protein induced is lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2). The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Transrepression: The activated GR complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression occurs through direct protein-protein interactions, preventing these transcription factors from binding to their target DNA sequences and initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

The culmination of these actions is a potent suppression of the inflammatory cascade at multiple levels, leading to the clinical benefits observed with this compound propionate treatment.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical in vitro studies of this compound propionate.

| Parameter | Value | Cell Type/System | Reference |

| Glucocorticoid Receptor Binding Affinity (IC50) | ≈ 0.4–0.8 nM | Not Specified |

Table 1: Glucocorticoid Receptor Binding Affinity of this compound Propionate.

| Cytokine | This compound Propionate IC50 | Dexamethasone IC50 (for comparison) | Cell Type/System | Reference |

| TNF-α | Data Not Available | 3 nM (in THP-1 cells) | Not Specified | |

| IL-6 | Data Not Available | 18.9 µM (in IL-6-dependent hybridoma) | Not Specified | |

| IL-1β | Data Not Available | 7 nM (in THP-1 cells) | Not Specified |

| Gene | Effect of Potent Corticosteroids | Fold Change | Cell Type/System | Reference |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Downregulation | Data Not Available | Keratinocytes, Macrophages | |

| Chemokines (e.g., CXCL8/IL-8) | Downregulation | Data Not Available | Keratinocytes | |

| Lipocortin-1 (Annexin A1) | Upregulation | Data Not Available | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound propionate.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding Assay)

This assay determines the affinity of a test compound (e.g., this compound propionate) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

Radiolabeled ([3H]-dexamethasone) or fluorescently labeled glucocorticoid ligand

-

Test compound (this compound propionate)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence polarization plate reader (for fluorescent assays)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (this compound propionate) and a known reference standard (e.g., dexamethasone).

-

In a 96-well plate, add the assay buffer, the radiolabeled or fluorescently labeled ligand at a fixed concentration, and the serially diluted test compound or reference standard.

-

Initiate the binding reaction by adding the recombinant human GR to each well.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

For radiolabeled assays: Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter. Measure the radioactivity of the bound ligand using a scintillation counter.

-

For fluorescent assays: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent ligand to the larger GR protein results in a higher polarization value.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) released from cells in culture following treatment with a test compound.

Materials:

-

Human keratinocytes (e.g., HaCaT) or peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., lipopolysaccharide [LPS] or phorbol myristate acetate [PMA] and ionomycin)

-

Test compound (this compound propionate)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound propionate for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine release into the culture supernatant.

-

Collect the culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to a plate pre-coated with a capture antibody for the target cytokine, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the IC50 value for this compound propionate by plotting the percentage of cytokine inhibition against the logarithm of the drug concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a test compound to inhibit the activity of the NF-κB transcription factor.

Materials:

-

A cell line stably transfected with an NF-κB reporter construct (e.g., a luciferase or green fluorescent protein [GFP] gene under the control of an NF-κB responsive promoter).

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α)

-

Test compound (this compound propionate)

-

Luciferase assay reagent and a luminometer (for luciferase reporters) or a fluorescence microscope/plate reader (for GFP reporters)

Procedure:

-

Seed the reporter cell line in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound propionate.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

For luciferase reporters: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

For GFP reporters: Visualize and/or quantify the GFP expression using a fluorescence microscope or a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound propionate relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Visualizations

The following diagrams illustrate key concepts related to the preclinical in vitro studies of this compound propionate.

Caption: Signaling pathway of this compound propionate.

Caption: Experimental workflow for a cytokine release assay.

Caption: Logical relationship of this compound propionate's mechanism of action.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone but not tacrolimus suppresses TNF-α-induced thymic stromal lymphopoietin expression in lesional keratinocytes of atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Halobetasol Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol propionate is a super-potent topical corticosteroid widely utilized in the management of various inflammatory dermatoses.[1][2] Its therapeutic efficacy stems from its profound anti-inflammatory, immunosuppressive, and antipruritic activities.[1] This technical guide delves into the core mechanisms underpinning the anti-inflammatory properties of this compound propionate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information is tailored for researchers, scientists, and professionals involved in drug development, aiming to provide a comprehensive resource for understanding and investigating this potent glucocorticoid.

Mechanism of Action

This compound propionate exerts its anti-inflammatory effects through a multi-faceted mechanism primarily initiated by its binding to intracellular glucocorticoid receptors (GRs).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in the inflammatory cascade.[3] The key mechanisms of action are detailed below.

Glucocorticoid Receptor Binding and Gene Regulation

Upon topical application, this compound propionate penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus. Inside the nucleus, the this compound propionate-GR complex can influence gene expression in two primary ways:

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased synthesis of annexin A1 (lipocortin-1), a protein that plays a crucial role in inhibiting the inflammatory cascade.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This interaction prevents these factors from promoting the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Inhibition of Key Inflammatory Pathways

1.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound propionate effectively inhibits this pathway through GR-mediated mechanisms. The activated GR can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes. Additionally, glucocorticoids can induce the expression of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm, further dampening the inflammatory response.

1.2.2. AP-1 Signaling Pathway

AP-1 is another critical transcription factor involved in inflammation and immune responses. This compound propionate, through the activated GR, can inhibit AP-1 activity. This is achieved through direct protein-protein interactions between the GR and components of the AP-1 complex (e.g., c-Jun and c-Fos), preventing AP-1 from binding to its DNA response elements and driving the expression of inflammatory genes.

1.2.3. Phospholipase A2 and the Arachidonic Acid Cascade

A pivotal anti-inflammatory action of this compound propionate is the inhibition of phospholipase A2 (PLA2). This is primarily an indirect effect mediated by the upregulation of annexin A1. Annexin A1 inhibits the activity of PLA2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids. The reduction in arachidonic acid availability curtails the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for this compound propionate are not extensively reported in publicly available literature, its high potency is well-established through comparative studies and clinical trials. The following tables summarize the available quantitative and qualitative data on its anti-inflammatory effects.

Table 1: Comparative Anti-inflammatory Potency of this compound Propionate

| Assay | Comparison | Result | Reference |

| Croton oil-induced ear edema (rats and mice) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was slightly more potent. | |

| Oxazolone-induced early inflammatory reaction (mice) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was slightly more potent. | |

| Oxazolone-induced late inflammatory reaction (rats) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly more potent. | |

| Ultraviolet-induced dermatitis inhibition (guinea pigs) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly more potent. | |

| Cotton-pellet granuloma (rats) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly superior. | |

| Epidermal hyperplasia inhibition (guinea pigs) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly superior. | |

| Vasoconstriction assay (humans) | 0.05% this compound propionate ointment vs. 0.05% Clobetasol 17-propionate ointment | This compound propionate ointment yielded the highest blanching score. |

Table 2: Effect of this compound Propionate on Inflammatory Cytokines in Psoriatic Lesions (in combination with Tazarotene)

| Cytokine | Treatment | Time Point | Result | Reference |

| TNF-α | This compound propionate 0.01%/Tazarotene 0.045% lotion | Weeks 4-12 | Significant reduction compared to untreated plaques (p < 0.03) | |

| IL-17A | This compound propionate 0.01%/Tazarotene 0.045% lotion | Weeks 2-8 | Significant reduction compared to untreated plaques (p < 0.05) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of corticosteroids like this compound propionate.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound propionate on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or THP-1) in appropriate media.

-

Co-transfect the cells with a NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound propionate (or vehicle control) for 1-2 hours.

-

-

Stimulation:

-

Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 100 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of this compound propionate compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound propionate.

-

Western Blot for IκBα Phosphorylation and Degradation

Objective: To assess the effect of this compound propionate on the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HaCaT keratinocytes or primary human dermal fibroblasts) to near confluence.

-

Pre-treat the cells with this compound propionate at desired concentrations for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-IκBα and total IκBα band intensities to the loading control.

-

Determine the ratio of p-IκBα to total IκBα to assess the effect of this compound propionate on IκBα phosphorylation.

-

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound propionate on PLA2 activity.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells known to express PLA2 (e.g., macrophages or keratinocytes).

-

Treat the cells with various concentrations of this compound propionate for a sufficient duration (e.g., 24 hours) to allow for the induction of annexin A1.

-

-

Preparation of Cell Lysates:

-

Harvest and lyse the cells to obtain cytosolic fractions containing PLA2.

-

-

PLA2 Activity Assay:

-

Use a commercially available PLA2 assay kit. These kits typically utilize a fluorescently labeled phospholipid substrate.

-

In the presence of PLA2, the substrate is cleaved, releasing a fluorescent product.

-

Incubate the cell lysates with the substrate and measure the fluorescence intensity over time using a fluorometer.

-

-

Data Analysis:

-

Calculate the PLA2 activity for each sample.

-

Determine the percentage inhibition of PLA2 activity by this compound propionate compared to the untreated control.

-

Calculate the IC50 value if a dose-response curve is generated.

-

Arachidonic Acid Release Assay

Objective: To measure the effect of this compound propionate on the release of arachidonic acid from cells.

Methodology:

-

Cell Culture and Radiolabeling:

-

Culture cells (e.g., fibroblasts or endothelial cells) in a suitable medium.

-

Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid for several hours.

-

-

Compound Treatment and Stimulation:

-

Wash the cells to remove unincorporated [³H]-arachidonic acid.

-

Pre-treat the cells with different concentrations of this compound propionate.

-

Stimulate the cells with an agonist that induces arachidonic acid release (e.g., bradykinin or a calcium ionophore).

-

-

Measurement of Released Arachidonic Acid:

-

Collect the cell culture supernatant.

-

Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of released [³H]-arachidonic acid.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release for each condition.

-

Determine the inhibitory effect of this compound propionate on stimulated arachidonic acid release.

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound propionate.

Experimental Workflows

Caption: Workflow for an NF-κB reporter assay.

Caption: Workflow for Western blot analysis of IκBα.

Conclusion

This compound propionate is a high-potency corticosteroid with a robust and multifaceted anti-inflammatory profile. Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to the inhibition of key pro-inflammatory signaling pathways such as NF-κB and AP-1, and the suppression of the arachidonic acid cascade. The experimental protocols detailed herein provide a framework for the continued investigation of its potent anti-inflammatory properties. Further research focusing on precise quantitative analysis, such as the determination of IC50 values for the inhibition of a broader range of cytokines and inflammatory mediators, will further elucidate its therapeutic potential and aid in the development of novel anti-inflammatory agents.

References

Halobetasol Propionate's Role in Immune Cell Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its profound ability to modulate the intricate network of immune cells and signaling pathways that drive cutaneous inflammation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound propionate exerts its immunomodulatory effects. It delves into the core signaling pathways, including the glucocorticoid receptor-mediated transactivation and transrepression, leading to the suppression of pro-inflammatory transcription factors such as NF-κB and AP-1. Furthermore, this guide details the impact of this compound propionate on key immune cell populations, including T lymphocytes, macrophages, and dendritic cells, and provides a summary of its effects on cytokine production. Detailed experimental protocols for assessing these immunomodulatory effects are provided, alongside a quantitative data summary to facilitate comparative analysis. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of corticosteroids and the development of novel anti-inflammatory therapeutics.

Introduction

This compound propionate is a synthetic corticosteroid characterized by its high potency, making it an effective agent for the treatment of corticosteroid-responsive skin conditions like psoriasis and eczema.[1][2] Its primary mechanism of action involves the modulation of the immune system to reduce inflammation, pruritus, and cellular proliferation.[1][3] This guide will explore the detailed molecular and cellular interactions of this compound propionate within the immune system.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound propionate, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The GR-ligand complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is achieved through protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Modulation of Immune Cells

This compound propionate significantly impacts the function and activity of various immune cells involved in inflammatory skin diseases.

T Lymphocytes

T lymphocytes, particularly T helper (Th) cells such as Th1 and Th17, are key drivers of psoriatic inflammation through the production of pro-inflammatory cytokines. This compound propionate has been shown to decrease the activity and proliferation of T-lymphocytes. This is achieved, in part, by inhibiting the signaling pathways that lead to T-cell activation and cytokine production.

Macrophages

Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). Glucocorticoids, including this compound propionate, can influence macrophage polarization. They have been shown to inhibit the differentiation of macrophages towards the M1 phenotype, which is characterized by the production of pro-inflammatory cytokines.

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for the initiation of T-cell-mediated immune responses. Corticosteroids can interfere with the maturation of DCs. By arresting DC maturation, corticosteroids can reduce their ability to prime Th1 cells, leading to a decrease in cell-mediated Th1 responses.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data available on the effects of this compound propionate on various immunological parameters.

Table 1: Clinical Efficacy of this compound Propionate in Plaque Psoriasis

| Parameter | This compound Propionate 0.01% Lotion | Vehicle | p-value | Reference |

| IGA Treatment Success (Week 8) | ||||

| Males | 34.0% | 6.4% | <0.001 | |

| Females | 42.7% | 14.6% | <0.001 | |

| Reduction in Affected BSA (Week 8) | ||||

| Males | 34.9% | 6.7% | <0.001 | |

| Females | 35.6% | 4.6% | <0.001 | |

| IGA x BSA-75 (Week 12) | ||||

| Moderate to Severe Scaling | 42.2% | 9.5% | - | |

| Moderate to Severe Plaque Elevation | 41.7% | 9.2% | - |

IGA: Investigator's Global Assessment; BSA: Body Surface Area. IGA Treatment Success defined as a score of 'clear' or 'almost clear' and a ≥2-grade improvement from baseline. IGA x BSA-75 defined as a 75% improvement in the product of IGA and affected BSA.

Table 2: Effect of this compound Propionate/Tazarotene Combination Lotion on Cytokine Levels in Psoriatic Lesions

| Cytokine | Time Point | Reduction vs. Untreated Plaque | p-value | Reference |

| TNF-α | Week 4 | Significant | <0.03 | |

| Week 8 | Significant | <0.03 | ||

| Week 12 | Significant | <0.03 | ||

| IL-17A | Week 2 | Significant | <0.05 | |

| Week 4 | Significant | <0.05 | ||

| Week 8 | Significant | <0.05 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the immunomodulatory effects of corticosteroids like this compound propionate.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess the inhibitory effect of this compound propionate on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound propionate (in a suitable solvent, e.g., DMSO)

-

CellTrace™ CFSE Cell Proliferation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend 1 x 10^6 PBMCs/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of cell suspension per well in a 96-well plate.

-

Add various concentrations of this compound propionate (and a vehicle control) to the wells.

-

Add T-cell activation stimuli to the appropriate wells.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend in FACS buffer (PBS with 1% BSA).

-

Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Analyze the data to determine the percentage of proliferating cells and the proliferation index for each condition.

-

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-17A) secretion from stimulated immune cells in the presence of this compound propionate using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

PBMCs or a specific immune cell line

-

This compound propionate

-

Cell culture medium

-

Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)

-

Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)

-

Microplate reader

Procedure:

-